molecular formula C19H18N4O3S2 B215461 2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Cat. No.: B215461
M. Wt: 414.5 g/mol
InChI Key: UMEODYAMQJFUDE-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfanyl group attached to a methylphenyl ring and a pyrimidin-2-ylsulfamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve heating and stirring under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
  • N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H18N4O3S2/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

UMEODYAMQJFUDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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